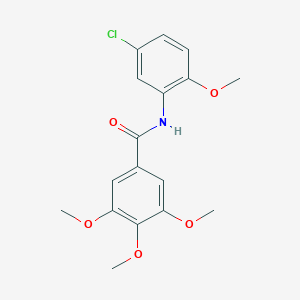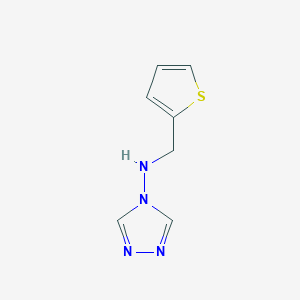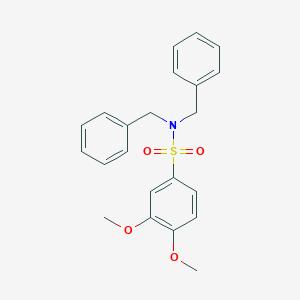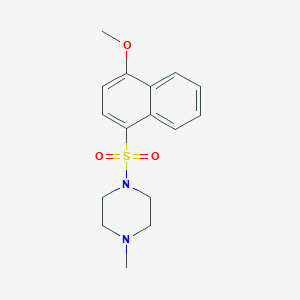
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, also known as BDBM-106, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene expression. This inhibition leads to a decrease in the expression of genes that are regulated by BRD4, ultimately resulting in the suppression of disease-related pathways.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed, distributed, and eliminated from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for BRD4. This specificity allows researchers to study the effects of inhibiting BRD4 without interfering with other proteins or pathways. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide. One potential avenue is to optimize its potency and selectivity for BRD4, either through chemical modifications or the development of analogs. Another direction is to investigate its potential as a therapeutic agent for specific diseases, such as cancer or inflammation. Additionally, further studies are needed to fully understand its mechanism of action and its effects on gene expression.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate product is then treated with a reducing agent to yield N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has been identified as a potential inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. By inhibiting BRD4, N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide has the potential to be developed into a therapeutic agent for these diseases.
Propiedades
Fórmula molecular |
C15H11F4NO4S |
|---|---|
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H11F4NO4S/c16-12-3-2-10(6-11(12)15(17,18)19)25(21,22)20-7-9-1-4-13-14(5-9)24-8-23-13/h1-6,20H,7-8H2 |
Clave InChI |
RMTZEHBAMUGKIL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)


![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)





![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)